4,4'-Bipyridyl-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Bipyridyl-d8 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is particularly interesting due to its isotopic composition, which can enhance stability and allow for precise analysis in various scientific fields.
Mechanism of Action
Target of Action
It’s known that bipyridyl compounds often interact with various metal ions, forming coordination complexes .
Mode of Action
It’s known that bipyridyl compounds can form coordination polymers with transition metals . These polymers can exhibit various properties depending on the nature of the metal ion and the structure of the polymer .
Result of Action
Some studies suggest that bipyridyl compounds can exhibit cytotoxic effects . For instance, a study showed that 4,4’-bipyridyl had cytotoxic effects on normal human keratinocytes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-Bipyridyl-d8 typically involves the deuteration of pyridine derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4'-Bipyridyl-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where deuterium atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield deuterated pyridine derivatives with reduced functional groups .
Scientific Research Applications
4,4'-Bipyridyl-d8 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetradeuterio-4-methoxyaniline: Another deuterated compound used in similar applications.
2,3,5,6-Tetradeuterio-4-nonylphenol: Used in research and industrial applications.
Methyl 4-Hydroxybenzoate-2,3,5,6-D4: Utilized as a preservative in foods, beverages, and cosmetics.
Uniqueness
4,4'-Bipyridyl-d8 is unique due to its dual deuteration on both pyridine rings, which enhances its stability and makes it particularly useful in precise analytical applications. Its isotopic composition allows for detailed studies in various scientific fields, making it a valuable compound for research.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVTWFVJZLCBMC-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C2=C(C(=NC(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132125-39-4 |
Source
|
Record name | 132125-39-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.